(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17617382
InChI: InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17?,18?,19-,20?,21-/m0/s1
SMILES:
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

CAS No.:

Cat. No.: VC17617382

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one -

Specification

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17?,18?,19-,20?,21-/m0/s1
Standard InChI Key WWYNJERNGUHSAO-NARPSSSGSA-N
Isomeric SMILES CCC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34
Canonical SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Introduction

Molecular Structure and Stereochemical Features

Core Architecture and Substituent Analysis

The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic framework common to steroid hormones. Key structural features include:

  • C13 ethyl group: Enhances hydrophobic interactions with receptor binding pockets.

  • C17 ethynyl and hydroxyl groups: The ethynyl moiety increases metabolic stability, while the hydroxyl group facilitates hydrogen bonding with receptor residues .

  • C3 ketone: Contributes to the molecule’s polarity and influences its pharmacokinetic profile.

Stereochemistry plays a critical role in its biological activity. The 14S and 17R configurations ensure proper alignment with progesterone receptors, as demonstrated by comparative studies of stereoisomers . The table below summarizes critical structural parameters:

PropertyValueSource
Molecular FormulaC₂₀H₂₈O₂
Molecular Weight300.45 g/mol
Hydrogen Bond Donors2 (hydroxyl and ketone)
Hydrogen Bond Acceptors3 (hydroxyl, ketone, ethynyl)
Rotatable Bonds3

The IUPAC name reflects these features:
(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.

Synthesis and Chemical Reactivity

Key Synthetic Pathways

Synthesis begins with pregnenolone, a naturally occurring steroid precursor. Critical steps include:

  • Ethynylation at C17: Reaction with lithium acetylide under anhydrous conditions introduces the ethynyl group.

  • Oxidation at C3: Jones oxidation converts the C3 hydroxyl to a ketone.

  • Ethyl Group Introduction at C13: Grignard reaction with ethyl magnesium bromide followed by acid workup.

Purification employs reverse-phase HPLC to isolate the desired stereoisomer, achieving >98% enantiomeric excess.

Stability and Degradation

The compound exhibits stability in acidic environments but undergoes hydrolysis at the C17 ethynyl group under strongly basic conditions. Light exposure accelerates degradation, necessitating storage in amber vials.

Pharmacological Profile

Mechanism of Action

As a progestin, the compound binds intracellular progesterone receptors, triggering conformational changes that enable receptor dimerization and DNA binding. This modulates transcription of genes involved in:

  • Endometrial differentiation: Prepares the uterine lining for implantation.

  • Cervical mucus thickening: Reduces sperm permeability .

  • Gonadotropin suppression: Inhibits LH/FSH secretion, preventing ovulation .

Receptor Affinity and Selectivity

Comparative affinity studies relative to progesterone (set at 100%):

ReceptorRelative Affinity (%)Source
Progesterone120
Androgen5
Glucocorticoid<1

The 120% affinity for progesterone receptors underscores its potency as a contraceptive agent.

Clinical Applications and Formulations

Contraceptive Use

Incorporated into oral contraceptives at doses of 0.03–0.15 mg/day, the compound synergizes with ethinyl estradiol to achieve 99% efficacy with perfect use . Mechanisms include:

  • Ovulation suppression: Serum progesterone levels remain <2 ng/mL during treatment .

  • Cervical mucus alteration: Reduces sperm motility by 90% .

Hormone Replacement Therapy (HRT)

In postmenopausal women, daily administration (0.5–1 mg) alleviates vasomotor symptoms and prevents endometrial hyperplasia induced by estrogen therapy.

Regulatory and Manufacturing Considerations

Quality Control

Identity testing via FT-IR spectroscopy ensures batch consistency, with acceptance criteria requiring ≥95% spectral match to reference standards.

Stability Protocols

Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant degradation, supporting a 24-month shelf life.

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